molecular formula C20H19ClN4O3S B3539469 (2E)-3-(4-chloro-3-nitrophenyl)-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide

(2E)-3-(4-chloro-3-nitrophenyl)-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide

Cat. No.: B3539469
M. Wt: 430.9 g/mol
InChI Key: LIBNYDRRMHHJHL-CSKARUKUSA-N
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Description

(2E)-3-(4-chloro-3-nitrophenyl)-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group, a pyrrolidinyl-phenyl group, and a carbamothioyl-prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Chlorination: The starting material, a phenyl ring, undergoes nitration to introduce a nitro group, followed by chlorination to add a chlorine atom.

    Formation of Pyrrolidinyl-phenyl Intermediate: The intermediate is then reacted with pyrrolidine to form the pyrrolidinyl-phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chloro-3-nitrophenyl)-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can result in various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(4-chloro-3-nitrophenyl)-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-chloro-3-nitrophenyl)-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c21-15-9-7-14(13-18(15)25(27)28)8-10-19(26)23-20(29)22-16-5-1-2-6-17(16)24-11-3-4-12-24/h1-2,5-10,13H,3-4,11-12H2,(H2,22,23,26,29)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBNYDRRMHHJHL-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-(4-chloro-3-nitrophenyl)-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide
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(2E)-3-(4-chloro-3-nitrophenyl)-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide
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(2E)-3-(4-chloro-3-nitrophenyl)-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide
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(2E)-3-(4-chloro-3-nitrophenyl)-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide
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(2E)-3-(4-chloro-3-nitrophenyl)-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide
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(2E)-3-(4-chloro-3-nitrophenyl)-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide

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